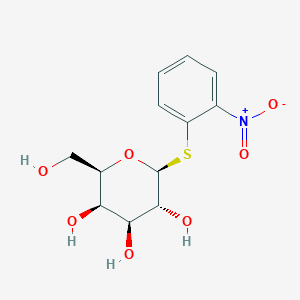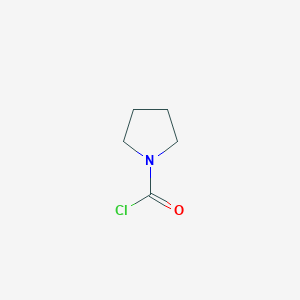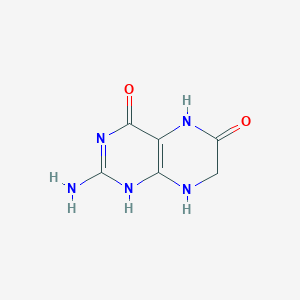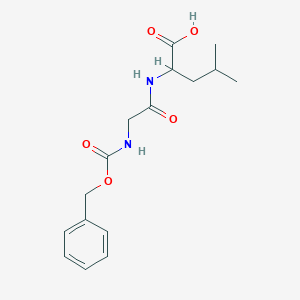
(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol
Descripción general
Descripción
(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol (HMNO) is an organic compound with a unique chemical structure that has been studied for its potential applications in scientific research. HMNO is a synthetic molecule that has been explored for its ability to act as a versatile building block in synthetic organic chemistry. It has also been studied for its potential use as a novel therapeutic agent in the medical field.
Aplicaciones Científicas De Investigación
Biochemical Research
The compound is used in biochemical research, particularly as a substrate for β-Galactosidase . This enzyme is crucial in the metabolism of lactose in the human body, and the compound can be used to study its function and behavior.
Enzyme-Linked Immunosorbent Assay (EIA) Applications
2-Nitrophenyl-beta-D-thiogalactopyranoside is used as a substrate in EIA applications . It is a counterpart of the widely employed pNPP/alkaline phosphatase substrate.
Colorimetric Applications
This compound is used in colorimetric applications . It can be used to produce a color change in a solution, allowing for the visual detection of a particular substance.
Genetic Research
In genetic research, this compound is used for the detection of lac mutants . The lac operon is a set of genes responsible for the metabolism of lactose in bacteria, and mutations in these genes can have significant effects on the organism’s ability to process lactose.
Bioprocessing
2-Nitrophenyl-beta-D-thiogalactopyranoside is used in bioprocessing . Bioprocessing involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products.
Cell Culture and Transfection
This compound is used in cell culture and transfection . Transfection is a process of introducing nucleic acids into cells, and it’s a crucial technique in molecular biology research.
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c14-5-7-9(15)10(16)11(17)12(20-7)21-8-4-2-1-3-6(8)13(18)19/h1-4,7,9-12,14-17H,5H2/t7-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAOZNVCHHBUDZ-RUXWNWLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921808 | |
| Record name | 2-Nitrophenyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol | |
CAS RN |
1158-17-4 | |
| Record name | o-Nitrophenyl β-D-thiogalactoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitrophenol beta-thiogalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrophenyl 1-thio-β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key structural features of 2-Nitrophenyl-β-D-thiogalactopyranoside and how do they influence its supramolecular aggregation?
A1: The research highlights that 2-Nitrophenyl-β-D-thiogalactopyranoside exhibits a specific molecular conformation where the nitro group and the galactose fragment are twisted out of the plane of the aryl ring []. This conformational preference directly contributes to the molecule's supramolecular aggregation. Specifically, the molecules form a three-dimensional framework linked by O-H···O hydrogen bonds with distances ranging from 2.725 (2) to 3.024 (2) Å and angles between 155-175 degrees []. These hydrogen bonds play a crucial role in stabilizing the three-dimensional structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















